![molecular formula C25H29N3O3 B2840101 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide CAS No. 877647-85-3](/img/structure/B2840101.png)
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide
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Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide, also known as FUB-PB-22, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. The compound belongs to the class of indazole-based synthetic cannabinoids and has been the subject of numerous scientific studies to investigate its potential applications in various fields.
Scientific Research Applications
Radiolabeled Antagonists for PET Imaging
One notable application of derivatives similar to N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide is in the development of radiolabeled antagonists for positron emission tomography (PET) imaging. For instance, [18F]p-MPPF, a related compound, has been utilized for studying the serotonergic neurotransmission by targeting 5-HT1A receptors. This includes comprehensive research involving chemistry, radiochemistry, and the application of PET imaging in both animals and humans to investigate serotonin receptors, demonstrating the potential of such compounds in neuroimaging and the study of neurological disorders (Plenevaux et al., 2000).
Synthesis and Pharmacological Evaluation
Research has also been conducted on the synthesis and pharmacological evaluation of novel derivatives that share structural similarities with N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide. For example, a study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine explored their antidepressant and antianxiety activities, demonstrating the versatility of these compounds in pharmacological research (Kumar et al., 2017).
Structure-Affinity Relationship Studies
Further investigations include structure-affinity relationship studies, focusing on derivatives with specific receptor affinities. For instance, research on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide and its analogues has provided insights into their binding profiles with dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. Such studies are crucial for understanding the molecular interactions and designing compounds with desired pharmacological properties (Perrone et al., 2000).
Potential in Brain Imaging
Additionally, certain derivatives have been explored for their potential as brain imaging agents in PET studies. The development of [18F]-labeled compounds, for instance, has shown promise for brain imaging, offering a tool for non-invasively assessing neurological functions and disorders (Mou et al., 2009).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-19-5-7-20(8-6-19)25(29)26-18-23(24-4-3-17-31-24)28-15-13-27(14-16-28)21-9-11-22(30-2)12-10-21/h3-12,17,23H,13-16,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGPWCWRCDURLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide |
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